molecular formula C13H14N4O2 B11637182 N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11637182
M. Wt: 258.28 g/mol
InChI Key: YNPKKABXPLOXBA-DHDCSXOGSA-N
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Description

吡唑-腙核心结构的多步缩合组装策略

吡唑-腙骨架的构建通常涉及羧酸酰肼与芳香醛的选择性缩合。以3-甲基-1H-吡唑-5-羧酸乙酯为起始物(1 ),通过水合肼开环生成3-甲基-1H-吡唑-5-甲酰肼(2 ),随后与3-羟基苯乙醛在乙醇回流条件下经乙酸催化缩合,可高效获得目标产物。该过程的收率受反应时间与温度显著影响,当反应温度维持在80°C、反应时间12小时时,产物收率可达78%

连续流化学技术为此类合成提供了新思路。研究显示,通过四步连续流模块(重氮化、还原、水解、环缩合)可将苯胺类前体直接转化为N-芳基吡唑衍生物,其中关键步骤采用抗坏血酸作为还原剂,在140°C下实现肼中间体的稳定转化。与传统批次反应相比,该方法将总反应时间从24小时缩短至30分钟,且中间体库存量降低90%以上

表1 多步缩合法合成参数对比

方法 反应时间 温度(°C) 催化剂 收率(%)
传统批次法 12小时 80 乙酸 78
连续流法 30分钟 140 抗坏血酸 69

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-8-6-12(16-14-8)13(19)17-15-9(2)10-4-3-5-11(18)7-10/h3-7,18H,1-2H3,(H,14,16)(H,17,19)/b15-9-

InChI Key

YNPKKABXPLOXBA-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)O

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Condensation Route: Pyrazole Carbohydrazide and 3-Hydroxyacetophenone

This two-step method isolates the pyrazole carbohydrazide before Schiff base formation.

Step 1: Synthesis of 3-Methyl-1H-Pyrazole-5-Carbohydrazide

  • Reagents : Ethyl 3-methyl-1H-pyrazole-5-carboxylate, hydrazine hydrate (80%).

  • Procedure :

    • Reflux ethyl ester (1 eq) with excess hydrazine hydrate (3 eq) in ethanol (50 mL) for 6–8 hours.

    • Cool to room temperature; precipitate forms upon neutralization with dilute HCl.

    • Filter and recrystallize from ethanol/water (Yield: 78–85%).

Step 2: Hydrazone Formation

  • Reagents : 3-Hydroxyacetophenone (1 eq), pyrazole carbohydrazide (1 eq), acetic acid (catalyst).

  • Procedure :

    • Dissolve carbohydrazide (1.0 g, 6.2 mmol) and 3-hydroxyacetophenone (0.83 g, 6.2 mmol) in ethanol (30 mL).

    • Add glacial acetic acid (2–3 drops) and reflux for 4–5 hours.

    • Concentrate under vacuum; recrystallize from methanol.

    • Yield : 70–75% | Purity : >95% (HPLC).

Key Data :

ParameterValue
Reaction Time4–5 hours
Temperature78°C (reflux)
SolventEthanol
CatalystAcetic acid

Cyclization Route: Diketone Intermediate and Hydrazine

Adapted from pyrazole herbicide synthesis, this method constructs the pyrazole ring in situ.

Step 1: Formation of β-Ketoamide Intermediate

  • Reagents : Dimethyl malonate (1 eq), DMF (1.2 eq), dimethyl sulfate (alkylating agent).

  • Procedure :

    • Stir dimethyl malonate (10 g, 63 mmol) with DMF (6.7 g, 92 mmol) and dimethyl sulfate (8.5 g, 67 mmol) in toluene (100 mL).

    • Add triethylamine (8.4 mL, 60 mmol) dropwise at 50°C for 5 hours.

    • Quench with ice-water; extract with ethyl acetate.

    • Intermediate Yield : 65–70%.

Step 2: Cyclization and Hydrazide Functionalization

  • Reagents : β-Ketoamide intermediate (1 eq), methylhydrazine (1.2 eq), hydrochloric acid (hydrolysis).

  • Procedure :

    • Dissolve intermediate (5 g, 22 mmol) in methanol (50 mL).

    • Add methylhydrazine (1.3 g, 28 mmol) at 0°C; stir for 2 hours.

    • Reflux with 6M HCl (20 mL) for decarboxylation.

    • Neutralize with NaHCO₃; extract product (Yield: 55–60%).

Key Data :

ParameterValue
Cyclization Temp0°C → 25°C
Hydrolysis Temp100°C
DecarboxylationHCl-mediated

Optimization of Reaction Conditions

Solvent and Catalyst Screening

  • Condensation Route : Ethanol outperforms DMF or THF due to better solubility of reactants. Acetic acid (2 mol%) increases reaction rate by protonating the carbonyl group.

  • Cyclization Route : Polar aprotic solvents (e.g., DMF) enhance intermediate stability but require stringent drying.

Stereochemical Control

The Z-configuration is favored by:

  • Low-temperature condensation (0–5°C) to limit isomerization.

  • Bulky substituents on the phenyl group, which sterically hinder E-form adoption.

Characterization and Analytical Data

Spectral Properties

  • IR (KBr) : ν = 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 6.80–7.25 (m, 4H, aromatic), 8.45 (s, 1H, N=CH).

  • LC-MS : m/z 259.1 [M+H]⁺ (Calc. 258.28).

Purity and Yield Comparison

MethodYield (%)Purity (%)Isomer Ratio (Z:E)
Condensation70–75>9592:8
Cyclization55–6088–9085:15

Challenges and Limitations

  • Isomer Byproducts : E-configuration forms at higher temperatures (>50°C), requiring careful thermal control.

  • Purification Difficulties : Silica gel chromatography is often needed due to polar byproducts.

  • Scale-Up Issues : Exothermic reactions in cyclization necessitate controlled addition of methylhydrazine.

Industrial Applications and Scale-Up

  • Pharmaceutical Intermediates : Used in kinase inhibitor synthesis due to pyrazole’s metal-chelating properties.

  • Herbicide Analogues : Structural similarity to pyrazole herbicides enables agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the hydrazone moiety can be reduced to form corresponding alcohols.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent groups on the phenyl ring, pyrazole core, or ethylidene configuration. Key examples include:

Compound Name Substituents Configuration Key Features Reference
N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide (Target) 3-Hydroxyphenyl, 3-methyl pyrazole Z Hydroxyl group enhances polarity; Z-configuration affects molecular packing
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 4-Hydroxyphenyl, 5-methylthiophene E Thiophene introduces π-conjugation; E-configuration alters steric bulk
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl, 3-nitrophenyl E Electron-withdrawing nitro group increases acidity; methoxy improves lipophilicity
N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide 3,4-Dimethoxyphenyl, phenyl E Methoxy groups enhance solubility; phenyl increases aromatic stacking

Key Observations :

  • Hydroxyl vs. Methoxy/Nitro Groups : The 3-hydroxyphenyl group in the target compound may enhance hydrogen bonding and aqueous solubility compared to methoxy or nitro analogs, which prioritize lipophilicity or electronic effects .
  • Z vs.
Physicochemical and Electronic Properties
  • Hardness/Softness : Electron-rich substituents (e.g., methoxy) increase molecular softness (η ≈ 3–4 eV), while nitro groups raise hardness (η > 5 eV), affecting reactivity in redox environments .

Biological Activity

N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole class, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This structure features a hydrazone linkage, which is often associated with diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, this compound demonstrated promising results in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 1: Inhibitory Activity on Inflammatory Markers

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound75%80%
Dexamethasone (Standard)76%86%

These results suggest that this compound may be a viable candidate for developing new anti-inflammatory drugs.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that it exhibits activity against various bacterial strains, including E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings highlight the compound's potential as an antimicrobial agent.

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention in recent research. This compound was tested against various cancer cell lines, showing cytotoxic effects.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG215
MCF720
A54918

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

Case Studies and Research Findings

In a notable study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. The study found that compounds with similar structures to this compound exhibited significant anti-inflammatory and anticancer properties, supporting the hypothesis that modifications in the pyrazole structure can lead to enhanced biological activity .

Another study focused on hydrazine-derived ligands highlighted the importance of structural variations in enhancing biological activity. The findings suggested that introducing hydroxyl groups at specific positions could improve the efficacy of pyrazole derivatives against inflammatory diseases .

Q & A

Q. What are the critical synthetic steps and optimal conditions for synthesizing N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The synthesis typically involves a condensation reaction between a pyrazole-5-carbohydrazide derivative and a substituted acetophenone. Key steps include:
  • Hydrazone formation : Reacting 3-methyl-1H-pyrazole-5-carbohydrazide with 3-hydroxyphenyl acetophenone under acidic (e.g., acetic acid) or basic conditions .
  • Temperature control : Maintaining reflux conditions (70–90°C) in ethanol or methanol to drive the reaction to completion .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) .

Q. Which functional groups in this compound are critical for its chemical reactivity and biological interactions?

  • Methodological Answer : The compound’s reactivity and bioactivity arise from:
  • Hydrazide group (-NH-NH-CO-) : Participates in hydrogen bonding with biological targets (e.g., enzymes) and enables Schiff base formation .
  • Pyrazole ring : Engages in π-π stacking with aromatic residues in proteins .
  • 3-Hydroxyphenyl group : Enhances solubility and facilitates redox interactions via its phenolic -OH group .
  • Methyl substituent on pyrazole : Modulates steric effects and electronic distribution .

Q. What analytical techniques are essential for characterizing this compound and confirming its structure?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the hydrazone linkage (δ ~8–10 ppm for -NH-) and aromatic substituents .
  • IR spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low purity or byproduct formation during synthesis?

  • Methodological Answer :
  • Solvent optimization : Switch from ethanol to DMF for better solubility of intermediates .
  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate condensation .
  • Byproduct mitigation : Employ gradient elution in column chromatography to separate closely related impurities .
  • Reaction monitoring : Use thin-layer chromatography (TLC) to track progress and adjust reaction time .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be addressed?

  • Methodological Answer :
  • Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and control for assay conditions (pH, serum concentration) .
  • Compound purity : Verify via HPLC (>95% purity) to exclude inactive impurities .
  • Computational modeling : Perform molecular docking to identify binding site variations (e.g., differences in target protein conformations) .
  • Dose-response refinement : Test a wider concentration range to account for non-linear effects .

Q. What role do computational methods play in understanding this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Predict binding affinities with targets (e.g., cyclooxygenase-2) by simulating interactions between the hydrazide group and active-site residues .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-donating -OCH₃ vs. -Cl) .
  • MD simulations : Assess stability of ligand-protein complexes over time to prioritize targets for experimental validation .

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